Cas no 885267-15-2 (3-(3-bromophenyl)cyclobutan-1-one)

3-(3-bromophenyl)cyclobutan-1-one structure
885267-15-2 structure
상품 이름:3-(3-bromophenyl)cyclobutan-1-one
CAS 번호:885267-15-2
MF:C10H9BrO
메가와트:225.081862211227
MDL:MFCD08706340
CID:69292
PubChem ID:17750101

3-(3-bromophenyl)cyclobutan-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 3-(3-Bromophenyl)cyclobutanone
    • 3-(3-bromophenyl)cyclobutan-1-one
    • 3-(3-Bromophenyl)cyclobutanone (ACI)
    • DB-077330
    • AS-43618
    • AKOS015918054
    • 3-(3-Bromophenyl)-cyclobutanone
    • CS-0060392
    • F8881-7559
    • 885267-15-2
    • MFCD08706340
    • EN300-43637
    • DTXSID80590252
    • 3-(3-bromo-phenyl)-cyclobutanone
    • SY174507
    • RLKCJCIUTBLVRJ-UHFFFAOYSA-N
    • SCHEMBL2795677
    • MDL: MFCD08706340
    • 인치: 1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
    • InChIKey: RLKCJCIUTBLVRJ-UHFFFAOYSA-N
    • 미소: O=C1CC(C2C=C(Br)C=CC=2)C1

계산된 속성

  • 정밀분자량: 223.98400
  • 동위원소 질량: 223.984
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 182
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 17.1A^2
  • 소수점 매개변수 계산 참조값(XlogP): 2.1

실험적 성질

  • 밀도: 1.522
  • 비등점: 307.4°C at 760 mmHg
  • 플래시 포인트: 100.3°C
  • 굴절률: 1.601
  • PSA: 17.07000
  • LogP: 2.89560

3-(3-bromophenyl)cyclobutan-1-one 보안 정보

3-(3-bromophenyl)cyclobutan-1-one 세관 데이터

  • 세관 번호:2914700090
  • 세관 데이터:

    중국 세관 번호:

    2914700090

    개요:

    2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

    신고 요소:

    제품명, 성분함량, 용도, 아세톤 신고포장

    요약:

    HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%

3-(3-bromophenyl)cyclobutan-1-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0864-1G
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95%
1g
¥ 3,181.00 2023-04-13
TRC
B804375-100mg
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2
100mg
$ 275.00 2022-06-06
eNovation Chemicals LLC
D517906-250mg
3-(3-BroMophenyl)cyclobutanone
885267-15-2 97%
250mg
$900 2024-05-24
Enamine
EN300-43637-1.0g
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95.0%
1.0g
$520.0 2025-02-20
eNovation Chemicals LLC
Y1047585-1g
3-(3-Bromophenyl)cyclobutanone
885267-15-2 95%
1g
$665 2024-06-07
Life Chemicals
F8881-7559-1g
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95%
1g
$518.0 2023-09-06
Life Chemicals
F8881-7559-5g
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95%
5g
$1554.0 2023-09-06
abcr
AB358680-1g
3-(3-Bromophenyl)cyclobutanone, 95%; .
885267-15-2 95%
1g
€889.30 2025-02-20
eNovation Chemicals LLC
Y0997207-5g
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95%
5g
$1500 2024-08-02
Enamine
EN300-43637-0.25g
3-(3-bromophenyl)cyclobutan-1-one
885267-15-2 95.0%
0.25g
$257.0 2025-02-20

3-(3-bromophenyl)cyclobutan-1-one 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Phosphorus oxychloride ,  Zinc alloy, base, Zn,Cu Solvents: Diethyl ether ;  1 h, rt; overnight, reflux
1.2 Reagents: Zinc Solvents: Acetic acid ;  2 h, rt; 5 h, 80 °C
참조
Baeyer-Villiger Oxidation of Cyclobutanones with 10-Methylacridinium as an Efficient Organocatalyst
Xu, Hua-Jian; et al, Tetrahedron, 2012, 68(22), 4145-4151

Synthetic Routes 2

반응 조건
1.1 Reagents: Zinc ,  Zinc alloy, base, Zn,Cu Solvents: Diethyl ether
2.1 Reagents: Zinc Solvents: Acetic acid
참조
Pd-catalyzed enantioselective synthesis of axially chiral alkylidene cycloalkanes
Shao, Bing-ru; et al, Chem Catalysis, 2023, 3(7),

Synthetic Routes 3

반응 조건
1.1 Catalysts: Magnesium bis(trifluoromethylsulfonyl)imide ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-(4-bromo-2,6-dimethylphenyl… Solvents: 1,1,2,2-Tetrachloroethane ;  30 min, 35 °C
1.2 48 h, 35 °C
2.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Dipotassium osmate Solvents: 1,4-Dioxane ,  Water ;  12 h, 35 °C
참조
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong ; et al, Angewandte Chemie, 2022, 61(44),

Synthetic Routes 4

반응 조건
1.1 Reagents: Zinc Solvents: Acetic acid
참조
Pd-catalyzed enantioselective synthesis of axially chiral alkylidene cycloalkanes
Shao, Bing-ru; et al, Chem Catalysis, 2023, 3(7),

Synthetic Routes 5

반응 조건
1.1 Reagents: Zinc Solvents: Acetic acid ;  2 h, rt; 5 h, 80 °C
참조
Directing-Group-Based Strategy Enabling Intermolecular Heck-Type Reaction of Cycloketone Oxime Esters and Unactivated Alkenes
Deng, Yi; et al, Organic Letters, 2020, 22(9), 3524-3530

Synthetic Routes 6

반응 조건
1.1 Reagents: Phosphorus oxychloride ,  Copper, compd. with zinc Solvents: Diethyl ether ;  2 h, rt; overnight, reflux
1.2 Reagents: Zinc Solvents: Acetic acid ;  0 °C; 0 °C → 70 °C; 2 - 4 h, 70 °C
참조
Phosphothreonine (pThr)-Based Multifunctional Peptide Catalysis for Asymmetric Baeyer-Villiger Oxidations of Cyclobutanones
Featherston, Aaron L.; et al, ACS Catalysis, 2019, 9(1), 242-252

Synthetic Routes 7

반응 조건
1.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Dipotassium osmate Solvents: 1,4-Dioxane ,  Water ;  12 h, 35 °C
참조
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong ; et al, Angewandte Chemie, 2022, 61(44),

Synthetic Routes 8

반응 조건
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: 1,2-Dichloroethane ;  1 h, 0 °C
1.2 Reagents: 2,4,6-Trimethylpyridine ;  overnight, reflux
참조
Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties
Kinzel, Olaf; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3746-3753

Synthetic Routes 9

반응 조건
1.1 Reagents: Zinc Solvents: Acetic acid ;  rt; 5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Nickel-catalyzed Negishi coupling of cyclobutanone oxime esters with aryl zinc reagents
Shuai, Bin; et al, Youji Huaxue, 2020, 40(3), 651-662

Synthetic Routes 10

반응 조건
1.1 Solvents: Toluene ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 2 °C
3.1 Catalysts: Magnesium bis(trifluoromethylsulfonyl)imide ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-(4-bromo-2,6-dimethylphenyl… Solvents: 1,1,2,2-Tetrachloroethane ;  30 min, 35 °C
3.2 48 h, 35 °C
4.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Dipotassium osmate Solvents: 1,4-Dioxane ,  Water ;  12 h, 35 °C
참조
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong ; et al, Angewandte Chemie, 2022, 61(44),

Synthetic Routes 11

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 2 °C
2.1 Catalysts: Magnesium bis(trifluoromethylsulfonyl)imide ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-(4-bromo-2,6-dimethylphenyl… Solvents: 1,1,2,2-Tetrachloroethane ;  30 min, 35 °C
2.2 48 h, 35 °C
3.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Dipotassium osmate Solvents: 1,4-Dioxane ,  Water ;  12 h, 35 °C
참조
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong ; et al, Angewandte Chemie, 2022, 61(44),

Synthetic Routes 12

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → 0 °C
1.2 0 °C; 12 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Toluene ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 2 °C
4.1 Catalysts: Magnesium bis(trifluoromethylsulfonyl)imide ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-(4-bromo-2,6-dimethylphenyl… Solvents: 1,1,2,2-Tetrachloroethane ;  30 min, 35 °C
4.2 48 h, 35 °C
5.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Dipotassium osmate Solvents: 1,4-Dioxane ,  Water ;  12 h, 35 °C
참조
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong ; et al, Angewandte Chemie, 2022, 61(44),

3-(3-bromophenyl)cyclobutan-1-one Raw materials

3-(3-bromophenyl)cyclobutan-1-one Preparation Products

3-(3-bromophenyl)cyclobutan-1-one 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:885267-15-2)3-(3-bromophenyl)cyclobutan-1-one
A10558
순결:99%
재다:1g
가격 ($):550.0